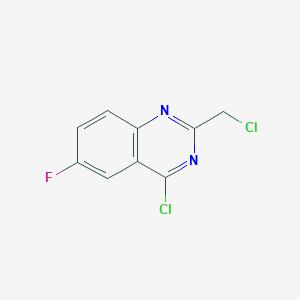

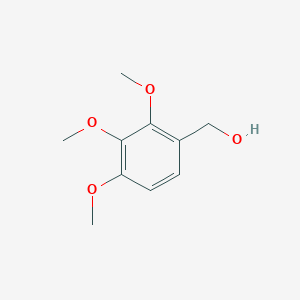

![molecular formula C34H35N3O4S B140407 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione CAS No. 952187-99-4](/img/structure/B140407.png)

5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Design and Synthesis

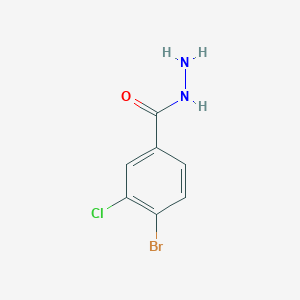

The compound "5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione" is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their hypoglycemic activity. The synthesis of such compounds typically involves the modification of the linker and effector regions of known TZDs, such as rosiglitazone, to enhance their biological activity . For instance, a series of imidazopyridine thiazolidine-2,4-diones were synthesized from corresponding pyridines, aiming to create conformationally restricted analogues of rosiglitazone . Similarly, over 100 5-substituted thiazolidine-2,4-diones were prepared, with the 5-(4-oxybenzyl) moiety being essential for substantial hypoglycemic and hypolipidemic activities .

Molecular Structure Analysis

The molecular structure of TZDs plays a crucial role in their biological activity. The presence of the thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as demonstrated by the synthesis of compounds like AL-321, which showed activities comparable to other potent compounds . The modification of the linker region, as seen in the synthesis of various TZDs, is aimed at improving the interaction with biological targets such as the peroxisome proliferator-activated receptor-gamma (PPARγ) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TZDs often include the formation of the thiazolidine ring and the attachment of various substituents to optimize biological activity. For example, the synthesis of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-diones involved economical synthetic routes and modifications to the linker region to enhance oral hypoglycemic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of TZDs, such as solubility, stability, and reactivity, are influenced by the substituents on the thiazolidine ring. These properties are critical for the drug's bioavailability and efficacy. The design of TZDs aims to balance these properties to achieve the desired therapeutic effect with minimal toxicity. For instance, compounds like ADD-3878 were selected for their favorable properties in terms of activity and toxicity .

Biological Activity

The hypoglycemic activity of TZDs is primarily evaluated in vitro and in vivo using models such as 3T3-L1 adipocyte differentiation and genetically diabetic mice. The series of TZDs synthesized showed varying degrees of hypoglycemic activity, with some compounds demonstrating appreciable blood glucose-lowering effects in Wistar rats, indicating their potential as oral hypoglycemic agents . The biological evaluation of these compounds also includes their interaction with PPARγ, which is a key receptor involved in the regulation of glucose and lipid metabolism .

Applications De Recherche Scientifique

1. Biological Potential and Medicinal Chemistry Applications

Compounds containing the thiazolidine-2,4-dione moiety, such as 1,3-thiazolidin-4-ones and their functionalized analogues, including glitazones, rhodanines, and pseudothiohydantoins, have shown significant pharmacological importance. They are found in commercial pharmaceuticals and exhibit potential activities against various diseases due to their great biological potential. Their synthesis has been explored since the mid-nineteenth century, demonstrating advancements in synthetic methodologies, including green chemistry approaches. The compounds' structure, stability, and biological properties have been extensively studied, revealing promising futures in the area of medicinal chemistry (Santos, Silva, & Jones, 2018).

2. Synthetic Development and Green Methodologies

The synthesis of thiazolidin-4-one nuclei and their derivatives has been a focus due to their broad range of biological activities and applications in drug development. Various synthetic methodologies have been developed to obtain these compounds, emphasizing green synthesis techniques to enhance environmental sustainability. These efforts aim to reduce the environmental impact and improve the efficiency of synthetic processes for these biologically significant compounds (Santos, Silva, & Jones, 2018).

3. Structural Modifications for Drug Design

The thiazolidinedione scaffold has been explored for designing novel molecules with a target-specific approach to treat numerous ailments. Its versatility allows for significant structural modifications, particularly at the N-3 and C-5 positions, to optimize or design potential inhibitors for various biological targets. These modifications have led to the development of compounds with antimicrobial, anticancer, and antidiabetic activities, showcasing the scaffold's potential in drug discovery and development (Verma, Yadav, & Thareja, 2019).

Safety And Hazards

As this compound is intended for research use only, it should be handled with appropriate safety precautions1. However, specific safety and hazard information is not provided in the search results.

Orientations Futures

The future directions for research involving this compound are not specified in the search results. However, given its complex structure and the potential for interesting chemical properties, it could be a subject of interest in various fields of organic chemistry.

Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and databases.

Propriétés

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N3O4S/c1-3-23-5-10-27(35-21-23)15-17-40-29-12-8-26(9-13-29)30-19-25(20-32-33(38)37-34(39)42-32)7-14-31(30)41-18-16-28-11-6-24(4-2)22-36-28/h5-14,19,21-22,32H,3-4,15-18,20H2,1-2H3,(H,37,38,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPCWJMGWMWSGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=C3)CC4C(=O)NC(=O)S4)OCCC5=NC=C(C=C5)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590842 |

Source

|

| Record name | 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

CAS RN |

952187-99-4 |

Source

|

| Record name | 5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)

![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)